molecular formula C17H17IN2O B4698905 1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide

1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide

Cat. No.: B4698905
M. Wt: 392.23 g/mol
InChI Key: SMELJFNVHOCNGO-UHFFFAOYSA-N
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Description

1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an iodophenyl group, a pyridinyl group, and a cyclopentanecarboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.

    Cyclopentanecarboxamide formation: The cyclopentanecarboxamide moiety is introduced through a reaction between cyclopentanone and an amine, followed by carboxylation.

    Coupling reaction: The final step involves coupling the iodophenyl intermediate with the pyridinyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Substitution reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridinyl and cyclopentanecarboxamide moieties.

    Coupling reactions: The iodophenyl group can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The iodophenyl and pyridinyl groups can facilitate binding to these targets, while the cyclopentanecarboxamide moiety can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide
  • 1-(4-chlorophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide
  • 1-(4-fluorophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide

Uniqueness

1-(4-iodophenyl)-N-(pyridin-3-yl)cyclopentanecarboxamide is unique due to the presence of the iodophenyl group, which can participate in specific chemical reactions, such as cross-coupling, that other halogenated derivatives may not undergo as efficiently. The combination of the iodophenyl and pyridinyl groups also provides a unique electronic environment that can influence the compound’s reactivity and binding properties.

Properties

IUPAC Name

1-(4-iodophenyl)-N-pyridin-3-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O/c18-14-7-5-13(6-8-14)17(9-1-2-10-17)16(21)20-15-4-3-11-19-12-15/h3-8,11-12H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMELJFNVHOCNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)I)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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